2-(2-Fluorophenyl)azepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

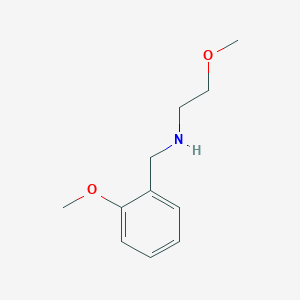

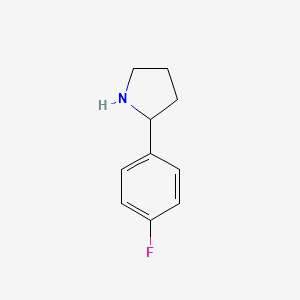

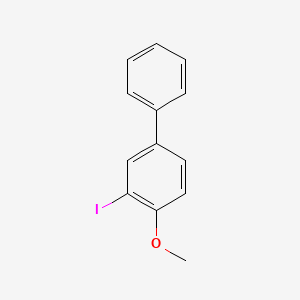

2-(2-Fluorophenyl)azepane, also known as 2-fluoroazepane or 2-FA, is a fluorinated heterocyclic compound with a seven-membered ring structure. It is a versatile building block for the synthesis of various organic compounds. 2-FA has been extensively studied for its potential applications in medicinal chemistry, materials science, and pharmaceuticals.

Aplicaciones Científicas De Investigación

Protein Kinase Inhibition

2-(2-Fluorophenyl)azepane derivatives have been explored for their potential as Protein Kinase B (PKB-alpha) inhibitors, which could have implications in cancer therapy and other diseases where PKB-alpha plays a crucial role. Novel azepane derivatives demonstrated significant in vitro inhibitory activity against PKA and PKB-alpha and improved plasma stability, making them promising candidates for drug development (Breitenlechner et al., 2004).

Fluorination of Azepanes

Fluorination is a critical step in the development of bioactive compounds for drug discovery. The first examples of fluorinated azepanes, which are components of many biologically active substances and natural products, were reported, highlighting the significance of azepanes in medicinal chemistry and the novel routes to introduce fluorine atoms into these structures (Patel & Liu, 2013).

Structural Analysis

Studies on this compound derivatives have contributed to understanding the hydrogen-bonded structures in azepane compounds. The analysis of crystal structures provided insights into the conformational changes and binding interactions, which are crucial for designing more effective molecules (Palma et al., 2009).

Radioligand Development for PET Imaging

This compound derivatives have been utilized in the development of potent radioligands for PET imaging of nicotinic acetylcholine receptors, which are critical in neurological research and the diagnosis of various brain disorders. The synthesis and application of these compounds highlight their potential in neuroimaging and the broader field of radiopharmacy (Roger et al., 2006).

Development of Dual Antagonists

This compound scaffolds have been employed in the development of dual antagonists for therapeutic applications, such as in the treatment of psychiatric disorders. The efficient synthesis routes to these compounds underline the versatility and pharmaceutical significance of azepane-based motifs in drug discovery (LiangJimmy et al., 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-fluorophenyl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-11-7-4-3-6-10(11)12-8-2-1-5-9-14-12/h3-4,6-7,12,14H,1-2,5,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRHCTINBVZBNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398051 |

Source

|

| Record name | 2-(2-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383130-04-9 |

Source

|

| Record name | 2-(2-fluorophenyl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1308183.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1308204.png)